molecular formula C12H16N4S B1473119 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine CAS No. 2097970-64-2

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

Numéro de catalogue: B1473119
Numéro CAS: 2097970-64-2
Poids moléculaire: 248.35 g/mol
Clé InChI: UOWUMIHDHSYMBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine is a novel small molecule research compound based on the thiazolo[5,4-b]pyridine scaffold, a structure recognized for its significant potential in kinase inhibition research . This scaffold has been functionally explored primarily as a core structure for developing inhibitors targeting key oncogenic drivers, most notably the c-KIT receptor tyrosine kinase . c-KIT is a validated therapeutic target in various cancers, including gastrointestinal stromal tumors (GIST), mast cell tumors, and malignant melanomas, where its dysregulation through overexpression or mutation acts as a primary driver of tumorigenesis . The specific structural motif of this compound suggests its main research value lies in investigating pathways to overcome drug resistance. Recent scientific studies highlight that derivatives of thiazolo[5,4-b]pyridine can exhibit potent activity against resistant double mutants of c-KIT, such as the V560G/D816V mutant, which is notoriously resistant to first-line treatments like imatinib . In research settings, this compound may facilitate the study of apoptosis induction, cell cycle arrest, and the suppression of anchorage-independent growth, migration, and invasion in c-KIT-dependent cancer cell lines . Beyond oncology, the thiazolo[5,4-b]pyridine core is a versatile pharmacophore explored in other therapeutic areas, including as an adenosine A2B receptor antagonist for researching conditions like diabetes and diabetic retinopathy , and as a MALT1 inhibitor in immunology research . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate precautions and in accordance with all applicable local and international regulations.

Propriétés

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-7-9-3-2-6-16(8-9)12-15-10-4-1-5-14-11(10)17-12/h1,4-5,9H,2-3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWUMIHDHSYMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine is a derivative of thiazolo[5,4-b]pyridine, a scaffold that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazolo[5,4-b]pyridine moiety linked to a piperidine ring via a methanamine group. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit various mechanisms of action, primarily through their roles as kinase inhibitors. For instance:

  • c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives have been identified as potential inhibitors of c-KIT, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs). These compounds can switch off activated c-KIT to its inactive state, demonstrating significant anti-proliferative activity against specific cell lines .
  • PI3K Inhibition : A notable study highlighted that certain thiazolo[5,4-b]pyridine analogues exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms. One such compound showed an IC50 value as low as 3.6 nM against PI3Kα, indicating strong potential for cancer therapy .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Biological Activity Description
Anticancer Activity Inhibits growth in various cancer cell lines by targeting c-KIT and PI3K pathways.
Kinase Inhibition Acts on multiple kinases including BCR-ABL and RAF, showcasing broad-spectrum activity.
Receptor Modulation Functions as an antagonist for specific receptors involved in neurodegenerative diseases .
Antimicrobial Properties Some derivatives exhibit antibacterial and antifungal activities .

Case Studies and Research Findings

  • c-KIT Inhibition Study : A study synthesized novel thiazolo[5,4-b]pyridine derivatives and tested their efficacy against imatinib-resistant GISTs. The results indicated that these compounds could effectively inhibit cell proliferation at concentrations significantly lower than previously reported agents .
  • PI3K Selectivity Study : Another investigation focused on the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridine analogues. The findings revealed that modifications to the sulfonamide group enhanced selectivity for PI3Kα over other isoforms, emphasizing the importance of chemical structure in therapeutic efficacy .
  • Antibacterial Activity Assessment : A comprehensive evaluation of various thiazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Applications De Recherche Scientifique

Cancer Treatment

One of the most significant applications of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine is its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.

Case Studies

A study identified novel thiazolo[5,4-b]pyridine derivatives with potent PI3K inhibitory activity. For instance, one derivative exhibited an IC50 value of 3.4 nM against PI3Kα, indicating high potency compared to other isoforms . Such findings highlight the compound's potential in developing targeted cancer therapies.

Antibacterial Activity

Recent research has also explored the antibacterial properties of thiazolo[5,4-b]pyridine derivatives, including this compound.

Case Studies

In a patent study, thiazolo[5,4-b]pyridine derivatives were reported to show significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests their potential for development into new antibiotic agents.

Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases beyond PI3K, including c-KIT and other receptor tyrosine kinases involved in cancer progression.

Case Studies

Research has shown that derivatives targeting c-KIT can overcome imatinib resistance in gastrointestinal stromal tumors (GISTs). The thiazolo[5,4-b]pyridine scaffold was highlighted as a promising structure for developing novel c-KIT inhibitors with improved efficacy against resistant strains .

Data Summary

Application AreaMechanismKey Findings
Cancer TreatmentPI3K InhibitionIC50 values as low as 3.4 nM against PI3Kα
Antibacterial ActivityDisruption of Cell Wall SynthesisEffective against multiple bacterial strains
Kinase InhibitionATP-Binding Site InteractionPotential to overcome drug resistance in GIST

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting variations in core scaffolds, substituents, and functional groups:

Compound Name Core Structure Substituents/Modifications Molecular Formula (Inferred) Key Features
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine (Main Compound) Thiazolo[5,4-b]pyridine + piperidine Methanamine at piperidin-3-yl ~C₁₂H₁₄N₄S Dual heterocyclic system; 3D conformation enhances target binding .
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine () Thiazolo[5,4-b]pyridine + piperidine Methanamine at piperidin-2-yl ~C₁₂H₁₄N₄S Positional isomerism may alter steric hindrance or solubility .
1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine () Thiazolo[5,4-b]pyridine Methanamine directly attached to thiazole ~C₇H₇N₃S Simpler structure; lacks piperidine, reducing conformational flexibility .
1-[2-(1H-pyrazol-1-yl)phenyl]methanamine () Phenyl + pyrazole Methanamine attached to phenyl-pyrazole hybrid C₁₀H₁₁N₃ Pyrazole introduces additional hydrogen-bonding sites .

Functional and Pharmacological Implications

Heterocyclic Core Influence: The thiazolo[5,4-b]pyridine core (main compound) provides sulfur and nitrogen atoms for metal coordination or enzyme inhibition, distinct from pyrazole-based analogs () that rely on nitrogen-rich interactions .

Substituent Positioning :

  • The piperidin-3-yl vs. piperidin-2-yl substitution (main compound vs. ) could affect binding pocket accommodation. For example, the 3-yl position may project the methanamine group into a hydrophilic region of a target protein, while the 2-yl position might orient it toward hydrophobic residues .

Synthetic Accessibility :

  • The main compound and its piperidine-containing analogs () are listed as discontinued in commercial catalogs (), suggesting challenges in synthesis or stability. In contrast, simpler analogs like ’s compound may be easier to synthesize but less pharmacologically versatile .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of thiazolo[5,4-b]pyridine derivatives typically starts from substituted pyridine precursors, which undergo selective nucleophilic substitution, thiocyanation, reduction, and intramolecular cyclization to form the thiazolopyridine ring system. Subsequent functionalization introduces the piperidin-3-yl methanamine substituent through amination or related transformations.

Stepwise Synthesis of Thiazolo[5,4-b]pyridine Core

A representative synthetic route from a 2020 study involves a seven-step sequence starting from 2,4-dichloro-3-nitropyridine (compound 11):

  • Selective substitution with morpholine : The 4-chloro position is substituted by morpholine in the presence of triethylamine in THF at 0 °C to yield 4-morpholinyl pyridine derivative (compound 12) with 75% yield.

  • Thiocyanation : Treatment of compound 12 with potassium thiocyanate (KSCN) in acetic acid at 80 °C introduces a thiocyanate group at the 2-position, affording 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (compound 13) in 52% yield.

  • Reduction and cyclization : Reduction of the nitro group using iron powder in acetic acid at 60 °C triggers intramolecular cyclization, forming the thiazolo[5,4-b]pyridine skeleton and yielding the corresponding amino derivative (compound 14) in 55% yield.

  • Further functionalization : Diazotization of compound 14 with tert-butyl nitrite in acetonitrile followed by halogenation yields 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine (compound 15) with 40% yield.

This sequence efficiently constructs the thiazolo[5,4-b]pyridine core with functional handles for further substitution.

Alternative Pummerer-Type Reaction Approach

An innovative approach involves Pummerer-type reactions between activated sulfoxides and fluoropyridine derivatives to access N-alkylpyridin-4-ones and thiazolo[3,2-a]pyridin-5-ones, which are structurally related heterocycles. This method uses triflic anhydride-activated sulfoxides reacting with fluoropyridines or olefins to form pyridinium salt intermediates that hydrolyze to yield the heterocyclic products.

  • For example, benzyl 6-fluoro-2-pyridyl sulfoxide reacts with α-methylstyrene under triflic anhydride activation to afford thiazolo[3,2-a]pyridin-5-one derivatives in good yields (up to 90%).

  • This method offers an alternative cyclization strategy for constructing thiazolopyridine frameworks, potentially adaptable for the synthesis of thiazolo[5,4-b]pyridine derivatives with appropriate substrate design.

Summary Table of Key Synthetic Steps and Yields

Step Reaction Type Starting Material Conditions Product/Intermediate Yield (%) Reference
1 Nucleophilic substitution 2,4-Dichloro-3-nitropyridine (11) Morpholine, triethylamine, THF, 0 °C 4-Morpholinyl pyridine (12) 75
2 Thiocyanation Compound 12 KSCN, AcOH, 80 °C 4-(3-Nitro-2-thiocyanatopyridin-4-yl)morpholine (13) 52
3 Reduction and cyclization Compound 13 Fe powder, AcOH, 60 °C Amino thiazolo[5,4-b]pyridine derivative (14) 55
4 Diazotization and halogen

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of thiazolo-pyridine derivatives often involves cyclization reactions between aminopyridines and thioureas or thioamides. For example, a related compound, 5-methoxythiazolo[5,4-b]pyridin-2-amine, was synthesized via reaction of 5-amino-2-methoxypyridine with potassium thiocyanate (KSCN), achieving an 87% yield . For the target compound, analogous strategies could be applied, substituting the piperidine-methanamine moiety. Optimization may involve varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., iodine). Purification via column chromatography or recrystallization is recommended.
  • Table 1 : Synthetic Optimization Parameters

PrecursorReagentSolventTemperature (°C)Yield (%)
5-amino-2-methoxypyridineKSCNEthanol8087

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm proton environments and carbon frameworks, as demonstrated for ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for small molecules. This method provides atomic-level resolution of the thiazolo-pyridine and piperidine moieties .
  • FTIR : Functional groups like amines and thiazole rings can be validated via characteristic absorption bands (e.g., N-H stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers investigate the sirtuin-modulating activity of this compound, and what in vitro assays are recommended for initial pharmacological validation?

  • Methodological Answer :

  • Target Identification : Based on structurally similar compounds (e.g., 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, a sirtuin modulator ), fluorescence polarization or surface plasmon resonance (SPR) assays can validate binding to sirtuin isoforms (SIRT1–7).
  • Enzyme Activity Assays : Measure NAD+^+-dependent deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) and quantify IC50_{50} values .
  • Cellular Models : Test in HEK293 or cancer cell lines to assess downstream effects (e.g., p53 acetylation levels via Western blot).

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the thiazolo-pyridine or piperidine moieties of this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -OCH3_3, -NO2_2) to the thiazolo-pyridine ring to assess effects on sirtuin affinity.
  • Piperidine Modifications : Replace the piperidine ring with morpholine or azepane to study conformational flexibility.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity data.
    • Table 2 : Hypothetical SAR Data
SubstituentlogPSIRT1 IC50_{50} (µM)
-H2.10.45
-OCH3_31.80.12

Q. How should contradictory data in biological assays (e.g., IC50_{50} variability across studies) be addressed methodologically?

  • Methodological Answer :

  • Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., fluorometric) and cellular (e.g., luciferase reporter) assays.
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Experimental Controls : Include known sirtuin inhibitors (e.g., EX-527) as benchmarks and assess batch-to-batch consistency.

Q. What computational approaches are utilized to predict the binding modes of this compound with potential targets like sirtuins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and sirtuin active sites (e.g., SIRT1 PDB: 4I5I).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., His363, Phe414 in SIRT1) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and prioritize derivatives for synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.